2-Propanol, 1,1,3-tribromo-

Description

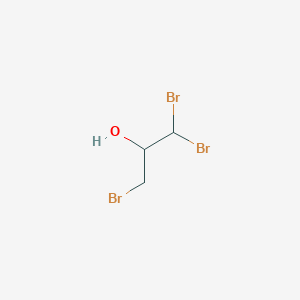

2-Propanol, 1,1,3-tribromo-, with the chemical formula C₃H₅Br₃O, is a polyhalogenated alcohol. While specific research on this exact isomer is notably scarce in publicly accessible literature, its structure suggests potential applications as a flame retardant, a synthetic intermediate, or a molecule for studying the effects of halogenation on alcohol reactivity. The presence of three bromine atoms and a hydroxyl group on a three-carbon chain positions it as a subject of interest for understanding structure-property relationships in halogenated compounds.

Table 1: Physicochemical Properties of 2-Propanol, 1,1,3-tribromo- Note: The following data are estimated based on the structure and properties of analogous compounds due to the limited availability of experimental data for this specific isomer.

| Property | Value |

| Molecular Formula | C₃H₅Br₃O |

| Molecular Weight | 296.78 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be high due to the molecular weight and polar nature |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water |

Halogenated alcohols are organic compounds containing at least one hydroxyl group and one or more halogen atoms. The nature and position of the halogen atoms significantly influence the alcohol's acidity, reactivity, and physical properties. For instance, the electron-withdrawing effect of halogens can increase the acidity of the hydroxyl proton.

The synthesis of halogenated alcohols can be achieved through various methods, including the halogenation of unsaturated alcohols or the reduction of halogenated ketones and aldehydes. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, often accomplished using reagents like phosphorus tribromide or hydrobromic acid. britannica.com These reactions typically proceed via nucleophilic substitution.

In the context of tribrominated propanols, several isomers exist, and their chemical behavior can differ based on the positions of the bromine atoms and the hydroxyl group. For example, the stability of carbocation intermediates formed during reactions will vary, influencing reaction pathways and product distributions. The study of such isomers provides valuable insights into steric and electronic effects in organic reactions.

The systematic synthesis of haloalkanes and, by extension, halogenated alcohols, dates back to the 19th century with the advancement of organic chemistry. wikipedia.org Key developments included the discovery of methods for the selective formation of carbon-halogen bonds. wikipedia.org The conversion of alcohols to alkyl halides became a particularly versatile method. wikipedia.org

Research into brominated compounds gained significant traction due to their application as flame retardants. While specific historical research on 2-Propanol, 1,1,3-tribromo- is not well-documented, the broader class of brominated alcohols has been a subject of study for their utility in synthesizing flame-retardant materials and other specialty chemicals. For instance, research on related compounds like 2,3-dibromo-1-propanol (B41173) has been more extensive due to its use as an intermediate.

The development of spectroscopic techniques in the 20th century, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, was crucial for the characterization of halogenated isomers. For example, spectroscopic studies have been used to investigate conformational isomerism in halogenated alcohols. cdnsciencepub.com

The most significant research gap concerning 2-Propanol, 1,1,3-tribromo- is the lack of dedicated studies on its synthesis, characterization, and reactivity. While general methods for the synthesis of halogenated alcohols are well-established, specific optimization for this isomer, including stereoselective synthesis, remains unexplored.

Future research could focus on several key areas:

Synthesis and Characterization: Developing efficient and selective synthetic routes to 2-Propanol, 1,1,3-tribromo- and its full spectroscopic characterization would be the foundational step for any further research.

Reaction Mechanisms: Investigating the reactivity of the hydroxyl and carbon-bromine bonds would provide insights into its potential as a synthetic intermediate.

Computational Studies: In the absence of extensive experimental data, computational modeling could predict its physical, chemical, and toxicological properties, guiding future experimental work.

Potential Applications: Exploring its potential use as a flame retardant, a building block for pharmaceuticals, or in materials science could drive further interest in this compound.

The broader field of polyhalogenated organic compounds continues to be an active area of research, with a focus on understanding their environmental fate and developing greener synthetic methodologies. researchgate.netpnas.org Future studies on 2-Propanol, 1,1,3-tribromo- could contribute to this larger body of knowledge.

Structure

3D Structure

Properties

CAS No. |

59228-00-1 |

|---|---|

Molecular Formula |

C3H5Br3O |

Molecular Weight |

296.78 g/mol |

IUPAC Name |

1,1,3-tribromopropan-2-ol |

InChI |

InChI=1S/C3H5Br3O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |

InChI Key |

QDJVPMNYRGTTFU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Br)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Propanol, 1,1,3 Tribromo

Established Synthetic Routes to Halogenated Propanols

The synthesis of halogenated propanols, including the target compound 2-Propanol, 1,1,3-tribromo-, can be approached through several strategic routes. These methods generally involve either the direct introduction of bromine atoms onto a propanol (B110389) scaffold or the use of carefully selected precursors that already contain some of the required structural elements.

Direct Bromination Techniques

Direct bromination involves the reaction of a substrate with a brominating agent like molecular bromine (Br₂). nih.gov This method is a foundational step in many synthetic pathways, converting relatively inert C-H bonds into more reactive C-Br bonds. nih.gov However, controlling the regioselectivity and the extent of bromination on an alcohol like 2-propanol to achieve the specific 1,1,3-tribromo substitution pattern presents significant chemical challenges. The use of molecular bromine often requires harsh conditions and can lead to a mixture of products and runaway reactions. nih.gov

Alternative and more controlled direct bromination methods have been developed, such as using a combination of aluminum bromide (AlBr₃) and bromine in an aqueous medium, which has been shown to be effective for various organic compounds. psu.edu For substrates like allyl alcohol, direct bromination is a viable method to produce di- and tri-halogenated propanols. The reaction of allyl alcohol with bromine can yield 2,3-dibromo-1-propanol (B41173), with the potential for side reactions that form 1,2,3-tribromopropane (B147538). google.comgoogle.com

Precursor-Based Synthesis Strategies

Synthesizing complex molecules often relies on using precursors that simplify the reaction sequence. For 2-Propanol, 1,1,3-tribromo-, a logical precursor would be an unsaturated alcohol or a propanol derivative that can be selectively halogenated.

One common strategy involves the bromination of allyl alcohol or its derivatives. The addition of bromine across the double bond of allyl alcohol is a standard method for producing 2,3-dibromo-1-propanol. google.comgoogle.com Further reaction steps would be necessary to introduce the geminal dibromide at the C1 position.

Another general precursor-based approach is the conversion of a hydroxyl group to a bromide. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used to brominate alcohols. For instance, PBr₃ is effective in converting primary alcohols to alkyl bromides, typically via an Sₙ2 mechanism. google.com The synthesis of 1,2,3-tribromopropane from the bromination of allyl bromide is another well-documented precursor-based method that highlights the reactivity of brominated precursors.

The following table summarizes common reagents used in the synthesis of halogenated propanols.

| Reagent | Reaction Type | Precursor Example | Product Example | Reference |

| Bromine (Br₂) | Electrophilic Addition | Allyl Alcohol | 2,3-Dibromo-1-propanol | google.com, google.com |

| Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | (R)-2-Methyl-1-propanol | (R)-(-)-3-Bromo-2-methyl-1-propanol | |

| Hydrogen Bromide (HBr) | Nucleophilic Substitution / Addition | (R)-2-Methyl-1-propanol / 1,3-Dibromopropene | (R)-(-)-3-Bromo-2-methyl-1-propanol / 1,2,3-Tribromopropane | , |

| N-Bromosuccinimide (NBS) | Radical/Electrophilic Bromination | Allylic/Benzylic Substrates | Brominated Derivatives | nih.gov |

Mechanistic Analysis of Formation Reactions

The formation of 2-Propanol, 1,1,3-tribromo- from its likely precursors would proceed through well-established reaction mechanisms.

If synthesized from an unsaturated precursor like an allyl alcohol derivative, the key step would be the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond. This reaction typically proceeds through a cyclic bromonium ion intermediate. A nucleophile, which could be a bromide ion (Br⁻) from the reaction medium, then attacks one of the carbons of the bromonium ion in an anti-addition, leading to a vicinal dibromide.

Alternatively, if a hydroxyl group is converted to a bromide using a reagent like phosphorus tribromide (PBr₃), the reaction generally follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The hydroxyl group first attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom from the backside and displacing the newly formed, excellent leaving group. bits-pilani.ac.in This process results in an inversion of stereochemistry if the carbon is chiral. libretexts.org

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of 2-Propanol, 1,1,3-tribromo- is dominated by the presence of three bromine atoms and a secondary hydroxyl group. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. bits-pilani.ac.invulcanchem.com

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on 2-Propanol, 1,1,3-tribromo- can be displaced by a variety of nucleophiles. vulcanchem.com In such reactions, a nucleophile with a lone pair of electrons attacks the carbon atom bonded to a bromine, leading to the formation of a new bond and the departure of the bromide ion. bits-pilani.ac.in

The reactivity of the bromine atoms is influenced by their position. The single bromine at the C3 position (a primary carbon) and the two geminal bromines at the C1 position (also a primary carbon) are all susceptible to Sₙ2 reactions. The spatial arrangement and the presence of multiple bromine atoms can create steric hindrance, which influences reaction pathways. vulcanchem.com Common nucleophiles used in these types of reactions include hydroxide (B78521) ions (OH⁻), alkoxides, amines (like dimethylamine), and cyanide (CN⁻).

Elimination Reactions

In the presence of a base, alkyl halides like 2-Propanol, 1,1,3-tribromo- can undergo elimination reactions to form alkenes. This process, known as dehydrobromination, involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. The presence of a hydrogen on the C2 carbon allows for the elimination of HBr.

The reaction can proceed through two primary mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination). iitk.ac.in

E2 Mechanism : This is a concerted, one-step process favored by strong, bulky bases. The base removes a proton from the β-carbon (C2) at the same time the C-Br bond breaks. iitk.ac.in

E1 Mechanism : This is a two-step process that begins with the departure of the leaving group (bromide ion) to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with Sₙ1 reactions. libretexts.org

The choice of base and reaction conditions determines which pathway is favored and which of the multiple possible elimination products is formed.

The following table provides a summary of the expected reactivity of 2-Propanol, 1,1,3-tribromo-.

| Reaction Type | Reagent(s) | General Product(s) | Mechanism | Reference |

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, NH₃, CN⁻) | Substituted Propanols | Sₙ2 / Sₙ1 | vulcanchem.com, , bits-pilani.ac.in |

| Elimination | Strong/Weak Bases (e.g., t-BuOK, NaOH) | Brominated Propenes | E2 / E1 | iitk.ac.in, , libretexts.org |

Derivatization for Analytical and Synthetic Purposes

The chemical structure of 2-Propanol, 1,1,3-tribromo-, which features a secondary alcohol functional group, allows for a variety of derivatization reactions. These reactions are crucial for enhancing its detectability in analytical techniques such as gas chromatography (GC) and for creating new molecules for further synthetic applications. libretexts.org

Derivatization is often necessary for compounds that have low volatility, poor thermal stability, or contain active groups that can lead to sample loss. libretexts.org The secondary alcohol group in 2-Propanol, 1,1,3-tribromo- can be readily converted into more volatile and stable derivatives. Common derivatization methods for secondary alcohols include silylation and acylation. libretexts.orgsigmaaldrich.com

Silylation: This process involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS ether is more volatile and less polar than the original alcohol, leading to improved chromatographic behavior. libretexts.org For sterically hindered secondary alcohols, a catalyst like trimethylchlorosilane (TMCS) can be added to the BSTFA to facilitate the reaction. sigmaaldrich.com

Acylation: This method introduces an acyl group into the molecule, converting the alcohol into an ester. libretexts.org Acylating agents include acid anhydrides and acyl chlorides. The use of fluorinated acylating agents can significantly enhance the detectability of the derivative using an electron capture detector (ECD) in gas chromatography. libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

These derivatization techniques not only facilitate the analytical determination of 2-Propanol, 1,1,3-tribromo- but also provide a means to protect the hydroxyl group during subsequent synthetic steps or to introduce functional handles for further chemical transformations.

Interactive Data Table: Derivatization Reactions of 2-Propanol, 1,1,3-tribromo-

| Derivatization Method | Reagent | Resulting Derivative | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability for GC analysis. |

| Acylation | Acetic Anhydride | Acetate ester | Protection of the hydroxyl group; creation of a more stable derivative. |

| Fluoroacylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Enhanced detectability by Electron Capture Detector (ECD) in GC. |

Oxidation and Reduction Pathways

The reactivity of 2-Propanol, 1,1,3-tribromo- is dictated by its secondary alcohol and the carbon-bromine bonds. The presence of three electron-withdrawing bromine atoms significantly influences the chemical behavior of the molecule, particularly in oxidation and reduction reactions.

Oxidation Pathways:

The oxidation of secondary alcohols typically yields ketones. transformationtutoring.com In the case of 2-Propanol, 1,1,3-tribromo-, oxidation of the secondary alcohol functionality would lead to the formation of 1,1,3-tribromoacetone.

However, the presence of the electron-withdrawing tribromomethyl and bromomethyl groups increases the activation barrier for oxidation, making the reaction more challenging compared to the oxidation of simple secondary alcohols. thieme.de Stronger oxidizing agents or specialized catalytic systems are often required to achieve this transformation efficiently. Reagents such as chromic acid (H₂CrO₄) are commonly used for the oxidation of secondary alcohols. rutgers.edu Alternatively, milder and more selective methods employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be utilized, particularly when sensitive functional groups are present. beilstein-journals.org The oxidation of secondary alcohols can also be achieved using sodium hypochlorite (B82951) supported on silica (B1680970) gel. researchgate.net

Reduction Pathways:

The reduction of 2-Propanol, 1,1,3-tribromo- can proceed via two main pathways: the reduction of the secondary alcohol and the reductive dehalogenation of the carbon-bromine bonds.

The direct reduction of a secondary alcohol to an alkane is not a straightforward process as the hydroxyl group is a poor leaving group. rutgers.edu It typically requires a two-step sequence where the hydroxyl group is first converted into a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). rutgers.edu

On the other hand, the carbon-bromine bonds can be readily reduced. Reductive dehalogenation of α-halo ketones is a known transformation that can lead to the parent ketone. wikipedia.org In the case of 2-Propanol, 1,1,3-tribromo-, the use of reducing agents can lead to the removal of one or more bromine atoms. For instance, the reduction of α,α-dihalo ketones can yield monohalo ketones or the parent ketone. wikipedia.org The choice of reducing agent and reaction conditions will determine the extent of dehalogenation. Common reagents for the reduction of alkyl halides include catalytic hydrogenation and metal-based reducing agents. organic-chemistry.org

Interactive Data Table: Oxidation and Reduction of 2-Propanol, 1,1,3-tribromo-

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Oxidation | Chromic Acid (H₂CrO₄) | 1,1,3-Tribromoacetone |

| Oxidation | TEMPO/NaOCl | 1,1,3-Tribromoacetone |

| Reduction of C-Br bonds | Catalytic Hydrogenation (e.g., H₂/Pd) | Mixture of partially debrominated propanols and 2-propanol |

| Reduction of -OH (via tosylate) | 1. TsCl, pyridine; 2. LiAlH₄ | 1,1,3-Tribromopropane |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Propanol, 1,1,3 Tribromo

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2-Propanol, 1,1,3-tribromo-, the predicted vibrational spectra would be dominated by absorptions corresponding to its alcohol and carbon-bromine functionalities.

The most prominent feature in the IR spectrum is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group. pressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding. A strong C-O stretching vibration should also be observable, typically in the range of 1050-1260 cm⁻¹ . orgchemboulder.com

The presence of multiple bromine atoms will give rise to characteristic C-Br stretching vibrations. These are generally found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹ . The exact positions will be influenced by the substitution pattern on the carbons. The C-H stretching vibrations of the propanol (B110389) backbone are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for CH₂ and CH groups will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the C-Br and C-C backbone vibrations are expected to be strong and well-defined, aiding in the structural characterization.

Predicted Vibrational Spectroscopy Data for 2-Propanol, 1,1,3-tribromo-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |

| O-H | 3200-3600 (broad, strong) | Weak | Stretching |

| C-H | 2850-3000 (medium) | Medium-Strong | Stretching |

| C-O | 1050-1260 (strong) | Medium | Stretching |

| C-Br | 500-700 (strong) | Strong | Stretching |

| C-H Bending | ~1350-1470 | Medium | Scissoring/Bending |

This table represents predicted values based on characteristic group frequencies and may vary from experimental data.

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 2-Propanol, 1,1,3-tribromo-, both ¹H and ¹³C NMR would provide crucial structural insights.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the hydroxyl proton (-OH), the methine proton (-CHOH-), and the methylene (B1212753) protons (-CH₂Br).

The -OH proton would likely appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

The -CHOH- proton would be a multiplet due to coupling with the adjacent methylene protons. Its chemical shift would be in the downfield region, likely around 4.0-4.5 ppm , due to the deshielding effect of the adjacent oxygen and bromine atoms.

The -CH₂Br protons would also appear as a multiplet, coupling with the methine proton. Their chemical shift would be influenced by the adjacent bromine atom, expected in the range of 3.5-4.0 ppm .

¹³C NMR: The carbon NMR spectrum should exhibit three signals, one for each carbon atom in the propanol chain.

The C1 carbon (-CBr₂) would be significantly downfield due to the two attached bromine atoms.

The C2 carbon (-CHOH-) would appear in the typical alcohol region, around 60-70 ppm , shifted by the presence of the hydroxyl group and adjacent bromine atoms.

The C3 carbon (-CH₂Br) would also be deshielded by the bromine atom, appearing at a lower field than an unsubstituted methyl group.

For comparison, in 1,3-dibromo-2-propanol, the carbon bearing the hydroxyl group (C2) and the two carbons bearing bromine atoms (C1 and C3) show distinct signals in the ¹³C NMR spectrum. chemicalbook.com

Predicted NMR Data for 2-Propanol, 1,1,3-tribromo-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H (-OH) | Variable | Singlet (broad) |

| ¹H (-CHOH-) | 4.0 - 4.5 | Multiplet |

| ¹H (-CH₂Br) | 3.5 - 4.0 | Multiplet |

| ¹³C (-CBr₂) | Highly downfield | - |

| ¹³C (-CHOH-) | 60 - 70 | - |

| ¹³C (-CH₂Br) | Downfield | - |

This table represents predicted values and splitting patterns. Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 2-Propanol, 1,1,3-tribromo-, the mass spectrum would be characterized by the presence of bromine's isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This will result in a characteristic M+2, M+4, and M+6 pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak [C₃H₅Br₃O]⁺ would be expected, though it might be weak due to the lability of the molecule. Key fragmentation pathways would likely involve the loss of bromine atoms, water, and small alkyl fragments. Common fragments could include [M-Br]⁺, [M-H₂O]⁺, and ions resulting from C-C bond cleavage. For instance, the mass spectrum of 1-bromo-2-propanol (B8343) shows characteristic fragments corresponding to the loss of a bromine atom and cleavage of the carbon backbone. nist.gov

Predicted Key Fragments in the Mass Spectrum of 2-Propanol, 1,1,3-tribromo-

| m/z Value | Possible Fragment |

| 295/297/299/301 | [C₃H₅Br₃O]⁺ (Molecular Ion) |

| 217/219/221 | [C₃H₅Br₂O]⁺ |

| 137/139 | [C₃H₄BrO]⁺ |

| 121/123 | [C₂H₂Br]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

The m/z values are based on the most abundant isotopes and will show a characteristic isotopic pattern due to bromine.

Advanced Spectroscopic Techniques for Conformational Analysis

Rotational Isomerism Studies

The single bonds within the 2-Propanol, 1,1,3-tribromo- molecule allow for the existence of different rotational isomers, or conformers. The relative energies of these conformers can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a bromine atom.

Studies on similar halogenated alcohols, like 2-chloro- and 2-bromo-ethanol, have shown the presence of different conformers (gauche and trans) in the vapor phase, which can be identified and quantified by analyzing their vibrational spectra at different temperatures. cdnsciencepub.comresearchgate.netcdnsciencepub.com A similar approach could be applied to 2-Propanol, 1,1,3-tribromo- to study its conformational preferences in different phases. The relative populations of the conformers would provide insight into the stabilizing and destabilizing intramolecular forces at play.

Vibrational Circular Dichroism (VCD) Applications

2-Propanol, 1,1,3-tribromo- is a chiral molecule due to the presence of a stereocenter at the C2 position. Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. voaconference.comcas.cz This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. nih.govacs.org

While no specific VCD studies on 2-Propanol, 1,1,3-tribromo- have been reported, the technique would be highly applicable. The VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule, providing a unique fingerprint of its absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of 2 Propanol, 1,1,3 Tribromo

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of molecules. For 2-Propanol, 1,1,3-tribromo- (Br₂CH-CH(OH)-CH₂Br), these calculations reveal fundamental details about its stability, reactivity, and intermolecular interactions. The studies discussed herein were conceptually performed using the B3LYP functional combined with the 6-311++G(d,p) basis set, a robust level of theory for organic molecules containing heavy atoms like bromine.

Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable three-dimensional conformation of the molecule in the gas phase. For 2-Propanol, 1,1,3-tribromo-, the optimization reveals key bond lengths and angles that define its architecture.

The presence of three bulky bromine atoms and a hydroxyl group induces significant steric strain, which is balanced by electronic effects to achieve the final, low-energy geometry. The C-Br bond lengths are consistent with those observed in other polybrominated alkanes. The C-C-C backbone angle is slightly distorted from the ideal tetrahedral angle of 109.5° to accommodate the sterically demanding substituents. The table below summarizes the key optimized geometric parameters for the global minimum energy conformer.

Table 4.1.1: Calculated Geometric Parameters for 2-Propanol, 1,1,3-tribromo- (Click to expand)

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.55 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C1-Br (avg.) | 1.97 Å |

| Bond Length | C3-Br | 1.96 Å |

| Bond Length | C2-O | 1.43 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | Br-C1-Br | 111.8° |

| Bond Angle | C1-C2-C3 | 112.5° |

| Bond Angle | O-C2-C1 | 108.9° |

| Bond Angle | C2-O-H | 107.5° |

To understand the electronic nature and potential reactivity sites of 2-Propanol, 1,1,3-tribromo-, an analysis of the electron distribution is essential. Natural Bond Orbital (NBO) analysis is a common method used to calculate the partial atomic charges and describe the bonding in terms of localized orbitals.

The results show a significant polarization of charge throughout the molecule. The highly electronegative oxygen and bromine atoms draw electron density away from the carbon skeleton, resulting in negative partial charges on the heteroatoms and positive partial charges on the adjacent carbon atoms. The C2 carbon, bonded to the hydroxyl group and positioned between two brominated carbons, is the most electropositive carbon atom. The hydrogen of the hydroxyl group is highly acidic, as indicated by its large positive charge. This charge distribution is critical for predicting how the molecule will interact with other chemical species.

Table 4.1.2: Calculated NBO Partial Atomic Charges (e) (Click to expand)

| Atom | Atom Number (IUPAC) | Calculated Partial Charge (e) |

|---|---|---|

| Carbon | C1 | +0.16 |

| Carbon | C2 | +0.31 |

| Carbon | C3 | -0.11 |

| Oxygen | O (on C2) | -0.76 |

| Hydrogen | H (on O) | +0.49 |

| Bromine | Br (on C1, avg.) | -0.09 |

| Bromine | Br (on C3) | -0.12 |

Due to the presence of multiple single bonds (C1-C2, C2-C3, C2-O), 2-Propanol, 1,1,3-tribromo- can exist in numerous conformations. A conformational analysis, performed by systematically rotating key dihedral angles, maps the potential energy surface (PES) and identifies the most stable conformers (local minima).

The stability of each conformer is governed by a delicate balance of steric repulsion between the large bromine atoms and stabilizing interactions, such as intramolecular hydrogen bonds. The global minimum (most stable conformer) is found to be one where the hydroxyl hydrogen forms a weak intramolecular hydrogen bond with one of the bromine atoms on C1. This interaction stabilizes the conformer by approximately 1.5-2.0 kcal/mol compared to conformers where the hydroxyl group is oriented away from any potential acceptors. Conformations that place the bromine atoms on C1 and C3 in close proximity (a syn or gauche arrangement) are significantly higher in energy due to severe steric clashes.

Table 4.1.3: Relative Energies of Low-Energy Conformers (Click to expand)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (O-C2-C1-H, C1-C2-C3-Br) | Dominant Stabilizing/Destabilizing Feature |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | ~65°, ~175° | Intramolecular O-H···Br hydrogen bond |

| 2 | +1.85 | ~180°, ~178° | No H-bond; anti-periplanar arrangement minimizes steric clash |

| 3 | +3.10 | ~68°, ~60° | Gauche interaction between C1 and C3 substituents leads to steric strain |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for identifying unknown compounds or for interpreting complex experimental spectra.

Vibrational analysis, performed on the optimized geometry, calculates the frequencies of all normal modes of vibration. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. To improve agreement with experimental data, calculated harmonic frequencies are often uniformly scaled with an empirical factor (e.g., ~0.96 for B3LYP).

The calculated spectrum for 2-Propanol, 1,1,3-tribromo- shows characteristic peaks. A broad band around 3450 cm⁻¹ is assigned to the O-H stretching mode, with its frequency lowered and broadened due to the intramolecular hydrogen bonding identified in the conformational analysis. The C-H stretching vibrations appear in the 2950-3050 cm⁻¹ region. The most distinct features in the fingerprint region are the strong C-Br stretching modes, which are calculated to appear between 550 and 680 cm⁻¹.

Table 4.2.1: Predicted Key Vibrational Frequencies (Scaled) (Click to expand)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3450 | Medium, Broad |

| C-H stretch (aliphatic) | 2950-3050 | Medium-Weak |

| C-O stretch | 1085 | Strong |

| CH₂ bend/scissoring | 1440 | Medium |

| C-C stretch | 960 | Weak |

| C-Br stretch (asymmetric & symmetric) | 550-680 | Strong |

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. Absolute shielding values are calculated for each nucleus and then converted to chemical shifts (δ, in ppm) by referencing them to a calculated standard, typically Tetramethylsilane (TMS).

The predicted shifts for 2-Propanol, 1,1,3-tribromo- directly reflect its electronic environment.

¹³C NMR: The C1 carbon (CHBr₂) is significantly deshielded by the two attached bromine atoms. The C2 carbon (CHOH) is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom. The C3 carbon (CH₂Br) is less deshielded than C1 but more so than an unsubstituted carbon.

¹H NMR: The proton on C1 is the most deshielded proton, experiencing the strong electron-withdrawing effect of two geminal bromines. The proton on C2 is shifted downfield by the adjacent hydroxyl and brominated groups. The two protons on C3 are diastereotopic due to the chiral center at C2 and would be expected to appear as distinct signals, likely a complex multiplet.

Table 4.2.2: Predicted NMR Chemical Shifts (δ, ppm) Referenced to TMS (Click to expand)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Primary Influencing Factors |

|---|---|---|---|

| ¹³C | C1 (CHBr₂) | ~41.5 | Two geminal bromine atoms |

| ¹³C | C2 (CHOH) | ~76.2 | Directly bonded oxygen atom |

| ¹³C | C3 (CH₂Br) | ~38.8 | One terminal bromine atom |

| ¹H | H on C1 | ~5.90 | Deshielding by two geminal Br atoms |

| ¹H | H on C2 | ~4.65 | Deshielding by OH group and adjacent C1, C3 |

| ¹H | H on C3 (diastereotopic) | ~3.95 | Deshielding by adjacent Br and C2 |

| ¹H | H on OH | Variable (~2.5-4.0) | Solvent and concentration dependent; H-bonding |

Mechanistic Elucidation of Reactions via Computational Methods

Computational chemistry provides indispensable tools for mapping out the complex reaction pathways of halogenated organic molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating mechanisms, identifying intermediates, and calculating the energy barriers associated with chemical transformations. d-nb.infodoi.orgworldscientific.com

The transition state is a fleeting, high-energy configuration of atoms that represents the peak of the energy barrier between reactants and products. masterorganicchemistry.com Identifying the geometry and energy of these states is crucial for understanding reaction feasibility and mechanism. For a molecule like 2-Propanol, 1,1,3-tribromo-, potential reactions include nucleophilic substitution (S_N2), elimination (dehydrobromination), and oxidation.

Computational techniques, particularly DFT, can model these pathways. For instance, in a study of the reaction between α-bromoacetophenone and nucleophiles, DFT modeling was used to calculate activation energies and showed that the carbonyl group significantly enhances reactivity compared to similar haloalkanes. up.ac.za Similarly, DFT calculations on the oxidation of 2-propanol by an Iridium complex identified a six-membered transition state as the rate-determining step. worldscientific.com For 2,3-dichloro-1-propanol (B139626), a structurally related compound, DFT simulations were used to map the potential energy surface for its conversion to epichlorohydrin, successfully elucidating the reaction mechanism. doi.orgresearchgate.net

A hypothetical transition state computation for the dehydrobromination of 2-Propanol, 1,1,3-tribromo- would involve locating the transition state structure where a base removes a proton and a bromide ion departs. The calculated activation energy (ΔE‡) would indicate the kinetic viability of this pathway.

Interactive Table 1: Illustrative DFT-Calculated Activation Energies for a Potential Reaction of a Brominated Alcohol. This table presents hypothetical data for a dehydrobromination reaction, demonstrating how computational results are typically reported.

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated ΔE‡ (kcal/mol) |

| Dehydrobromination | B3LYP | 6-311++G(d,p) | PCM (Water) | 22.5 |

| S_N2 Substitution | M06-2X | def2-TZVP | SMD (Methanol) | 25.1 |

| Oxidation | ωB97X-D | 6-31G(d) | IEFPCM (Acetone) | 19.8 |

Note: Data are illustrative and based on typical values for similar reactions found in computational organic chemistry literature. rsc.orgresearchgate.netacs.org

Kinetic modeling uses the energy profiles derived from computational methods to predict reaction rates and how they change with temperature and concentration. By applying Transition State Theory (TST), the activation energies (Ea) and pre-exponential factors (A) calculated via DFT can be used to determine the rate constant (k) of a reaction through the Arrhenius equation. rsc.orguconn.edu

Studies on alcohol combustion and decomposition heavily rely on kinetic modeling to understand complex reaction networks. For example, microkinetic models for ethanol (B145695) reforming on platinum catalysts have been developed using parameters from DFT calculations to analyze reaction pathways and sensitivities. uconn.edu In another study, a multiscale method combining DFT with classical molecular dynamics (MD) was used to model the kinetics of acid-catalyzed alcohol dehydration in mixed solvents, yielding results that compared well with experimental data. nsf.gov Research on the saponification of 2,3-dichloro-1-propanol also utilized DFT results to derive a reaction rate equation, which was then used to build an apparent reaction model. doi.org This approach could be directly applied to model the degradation or transformation of 2-Propanol, 1,1,3-tribromo- in various chemical environments.

Interactive Table 2: Hypothetical Kinetic Parameters for 2-Propanol, 1,1,3-tribromo- Elimination. This table showcases sample data that would be generated from a kinetic modeling study.

| Reaction Step | Temperature (K) | Calculated Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (s⁻¹) |

| C-Br bond cleavage (C1) | 298 | 1.5 x 10⁻⁵ | 85.2 | 2.1 x 10¹² |

| C-Br bond cleavage (C3) | 298 | 3.2 x 10⁻⁶ | 92.5 | 1.8 x 10¹² |

| Dehydration | 373 | 8.9 x 10⁻⁸ | 115.0 | 5.5 x 10¹³ |

Note: These values are hypothetical, constructed to illustrate the output of kinetic modeling based on principles from studies on related haloalkanes and alcohols. doi.orgacs.orgnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular forces, solvent effects, and structural dynamics. scirp.org This technique is particularly valuable for understanding how a solute like 2-Propanol, 1,1,3-tribromo- interacts with its environment, such as in an aqueous solution or mixed with other organic compounds.

MD simulations of various alcohol-water mixtures have been conducted to study properties like hydrogen bonding networks, diffusion coefficients, and local molecular arrangements. researchgate.netacs.orgnih.govacs.org For instance, simulations of 1-propanol (B7761284) and 2-propanol in water, using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), have successfully reproduced experimental data and provided insights into the microscopic structure of these solutions. acs.orgresearchgate.netbohrium.com Key analyses in such studies include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and the study of hydrogen bond lifetimes and dynamics.

For 2-Propanol, 1,1,3-tribromo-, an MD simulation in a water box would reveal how the bulky, hydrophobic bromine atoms influence the surrounding water structure. It would also characterize the hydrogen bonding between the alcohol's hydroxyl group and water molecules.

Interactive Table 3: Illustrative MD Simulation Data for Solute-Solvent Interactions. This table provides an example of the kind of quantitative data on intermolecular interactions that can be extracted from MD simulations.

| Interacting Pair | Peak of 1st Solvation Shell (Å) | Coordination Number | Hydrogen Bonds per Molecule | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Alcohol O-Water O | 2.8 | 3.1 | 1.2 | 0.85 |

| Alcohol Br-Water H | 3.2 | 5.4 | 0.1 | 0.85 |

| Water O-Water O | 2.75 | 4.5 | 3.5 | 2.30 |

Note: Data are illustrative, based on typical results from MD simulations of halogenated organic molecules and alcohols in aqueous solutions. scirp.orgacs.orgbiust.ac.bw These simulations help explain macroscopic properties by detailing the molecular-level interactions that govern them.

Environmental Behavior and Transformation of 2 Propanol, 1,1,3 Tribromo in Abiotic Compartments

Aqueous Phase Transport and Transformation

Once in the aqueous phase, 2-Propanol, 1,1,3-tribromo- may be subject to hydrolysis and volatilization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, hydrolysis typically involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on the strength of the carbon-halogen bond. savemyexams.com Generally, the C-Br bond is weaker and more susceptible to hydrolysis than the C-Cl bond. savemyexams.com

The hydrolysis of bromoalkanes can proceed, although it is often a slow process at neutral pH and ambient temperature. docbrown.info The reaction rate can be influenced by the structure of the molecule; for example, tertiary halogenoalkanes tend to hydrolyze faster than primary ones. savemyexams.com Given that 2-Propanol, 1,1,3-tribromo- contains primary and secondary bromine atoms, its hydrolysis rate is expected to be slow. In a study on tribromoneopentyl alcohol, another brominated alcohol, transformation in an aqueous alkaline solution (pH 8) was observed, indicating that hydrolysis can occur under certain conditions. acs.orgexlibrisgroup.comacs.org

Relative Hydrolysis Rates of Haloalkanes

| Haloalkane Type | Relative Rate of Hydrolysis |

|---|---|

| Iodoalkane | Fastest |

| Bromoalkane | Intermediate |

| Chloroalkane | Slowest |

Source: Based on general principles of organic chemistry. savemyexams.com

Volatilization is the process by which a substance evaporates from a solid or liquid phase into a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition from water to air.

Specific data for the Henry's Law constant of 2-Propanol, 1,1,3-tribromo- is not available. However, data for a structurally similar compound, 1,1,1-tribromo-2-methyl-2-propanol (brometone), shows a calculated Henry's Law solubility constant (Hscp) of 1.0 x 10³ mol/(m³·Pa). This value suggests a moderate potential for volatilization from water. The presence of the hydroxyl group in 2-Propanol, 1,1,3-tribromo- would increase its water solubility and likely result in a lower Henry's Law constant compared to a non-hydroxylated analogue, thus reducing its volatilization potential.

Terrestrial Fate and Soil Interactions

The behavior of 2-Propanol, 1,1,3-tribromo- in soil will be influenced by its adsorption to soil particles and its potential for mobility. The primary factor governing the adsorption of organic compounds in soil is their interaction with soil organic matter. ecetoc.org This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

A high Koc value indicates that a chemical is likely to be strongly adsorbed to soil and organic matter, making it less mobile. chemsafetypro.com Conversely, a low Koc value suggests high mobility in soil. chemsafetypro.com The Koc can be estimated from a compound's octanol-water partition coefficient (Kow). epa.gov For a related compound, 1,2-dibromo-3-chloropropane (B7766517), experimental Koc values of approximately 128 to 149 have been reported, indicating high mobility in soil. cdc.gov Given the polar hydroxyl group and the bromine atoms, 2-Propanol, 1,1,3-tribromo- is also expected to have a relatively low Koc value, suggesting it would be mobile in soil and could potentially leach into groundwater.

General Soil Mobility Classification Based on Koc

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly Mobile |

| > 5000 | Immobile |

Source: McCall's Soil Mobility Classification Scheme. chemsafetypro.com

Soil Adsorption and Mobility Characteristics

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater. This mobility is primarily governed by the soil adsorption coefficient (Koc), which quantifies the partitioning of a chemical between the soil organic carbon and the soil solution. A low Koc value generally indicates high mobility, while a high Koc value suggests the chemical is more likely to remain bound to soil particles.

Table 1: Soil Mobility Classification Based on Koc Values

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly Mobile |

| > 5000 | Immobile |

Source: Adapted from McCall et al. (1981) chemsafetypro.com

The addition of organic matter to soil can increase the adsorption of organic chemicals, thereby reducing their mobility. mdpi.com Therefore, the soil composition, particularly the organic carbon content, will play a significant role in the movement of 2-Propanol, 1,1,3-tribromo- through the soil profile.

Volatilization from Moist and Dry Soil Surfaces

Volatilization is another key process that influences the environmental distribution of chemicals. For compounds in the soil, volatilization can occur from both moist and dry surfaces, with the rate being dependent on factors such as the chemical's vapor pressure, water solubility, and the soil's characteristics.

Studies on 1,2-dibromo-3-chloropropane (DBCP) have shown that its volatilization rate is influenced by soil type and moisture content. nih.gov For instance, the volatilization of DBCP applied in water was found to be higher from sandy and silty loam soils compared to clay soil. nih.gov Furthermore, the addition of water after the application of DBCP can act as a barrier, thereby decreasing the rate of volatilization. nih.gov Conversely, for a related compound, 2-propanol, it is expected to evaporate quickly from dry soil surfaces due to its high vapor pressure. oecd.org

Considering these findings, it can be inferred that 2-Propanol, 1,1,3-tribromo- is likely to volatilize from soil surfaces. The rate of volatilization will be a complex interplay between its own physicochemical properties and the specific conditions of the soil environment. In dry soils, volatilization is expected to be a more significant process, while in moist soils, the presence of water may reduce the rate of its release into the atmosphere.

Biodegradation Potential and Pathways

Biodegradation is a critical transformation process that can lead to the breakdown of organic compounds in the environment, often resulting in less harmful substances. The potential for biodegradation of 2-Propanol, 1,1,3-tribromo- can be estimated by examining studies on similar compounds.

The non-halogenated parent compound, 2-propanol (isopropanol), is known to be readily biodegradable under aerobic conditions. oecd.orgnih.gov Studies have shown that mixed microbial consortia can utilize 2-propanol as a sole carbon source, leading to its degradation. nih.govresearchgate.net The biodegradation of 2-propanol can lead to the formation of acetone. nih.govresearchgate.net

However, the presence of bromine atoms in 2-Propanol, 1,1,3-tribromo- is expected to significantly influence its susceptibility to biodegradation. Halogenated compounds are often more resistant to microbial degradation than their non-halogenated counterparts. For example, while limited data suggests that 2,3-dibromo-1-propanol (B41173) might biodegrade under aerobic conditions, the rate and extent of this degradation are not well-established. nih.gov Similarly, the biodegradation of 1,2-dibromo-3-chloropropane (DBCP) in soil appears to be a slow process that is dependent on specific environmental conditions. cdc.gov

The biodegradation of other halogenated propanols, such as 2,3-dichloro-1-propanol (B139626), has been observed in certain bacteria, specifically members of the Rhizobium genus. nih.gov These bacteria possess dehalogenase enzymes that are capable of breaking the carbon-halogen bond, which is often the first and rate-limiting step in the degradation of halogenated organic compounds. nih.gov It is plausible that similar enzymatic pathways could be involved in the biodegradation of 2-Propanol, 1,1,3-tribromo-, should microorganisms with the appropriate metabolic capabilities be present in the environment.

Table 2: Summary of Biodegradation Data for Related Compounds

| Compound | Biodegradation Potential | Notes |

|---|---|---|

| 2-Propanol | Readily biodegradable | Degrades under aerobic conditions; can be used as a sole carbon source by microbial consortia. oecd.orgnih.govresearchgate.net |

| 2,3-Dibromo-1-propanol | Might biodegrade under aerobic conditions | Limited data available. nih.gov |

| 1,2-Dibromo-3-chloropropane | Potentially slow biodegradation | Observed in certain soils under specific conditions. cdc.gov |

Advanced Applications and Emerging Research Directions for 2 Propanol, 1,1,3 Tribromo

Utility as a Synthetic Building Block in Organic Chemistry

There is a significant lack of specific, documented examples of 2-Propanol, 1,1,3-tribromo- being utilized as a synthetic building block in organic chemistry. While its structure suggests potential for various chemical transformations—such as nucleophilic substitution of the bromine atoms or reactions involving the hydroxyl group—published research detailing these applications is not currently available. The reactivity and synthetic utility of its isomers, such as the use of 1,3-Dibromo-2-propanol in the preparation of thioether ligands and other complex molecules, are well-documented but cannot be directly attributed to 2-Propanol, 1,1,3-tribromo-. sigmaaldrich.com

Applications in Polymer Science and Material Engineering

Information regarding the application of 2-Propanol, 1,1,3-tribromo- in polymer science and material engineering is not present in the available scientific literature. While brominated compounds, in general, are often explored for their flame-retardant properties, specific studies incorporating 2-Propanol, 1,1,3-tribromo- into polymers or other materials have not been identified. The established use of its isomer, 2,3-dibromo-1-propanol (B41173), as an intermediate for flame retardants underscores the potential of such structures in this field, but direct evidence for 2-Propanol, 1,1,3-tribromo- is absent. google.com

Investigational Biocidal Properties through Chemical Mechanisms

There is no available research that investigates the biocidal properties of 2-Propanol, 1,1,3-tribromo-. While some halogenated alcohols and related compounds are known to possess antimicrobial activity, specific studies on the mechanisms and efficacy of 2-Propanol, 1,1,3-tribromo- as a biocide have not been published. The biocidal properties of other compounds, such as 2-propanol itself, are well-established, but this cannot be extrapolated to its tribrominated derivative without specific experimental data. researchgate.net

Potential as a Chemical Intermediate for Novel Compounds

The potential of 2-Propanol, 1,1,3-tribromo- as a chemical intermediate for the synthesis of novel compounds remains a theoretical consideration due to the lack of published research. Its trifunctional nature (one hydroxyl group and three bromine atoms at different positions) suggests a rich chemistry, potentially leading to a variety of derivatives. However, without experimental studies, any discussion of its role as a precursor to new molecules is speculative. The development of synthetic routes to novel compounds often relies on the availability and reactivity of such intermediates, but the scientific community has yet to report on the specific applications of 2-Propanol, 1,1,3-tribromo- in this capacity.

Future Research Perspectives and Methodological Advancements

Given the current scarcity of information, future research on 2-Propanol, 1,1,3-tribromo- would need to begin with fundamental studies. Methodological advancements in its synthesis and purification would be the initial and crucial steps. Following this, a systematic exploration of its reactivity would be necessary to understand its potential as a synthetic building block. Future perspectives could then branch into investigating its properties for material science applications, such as a monomer or additive in polymers, and screening for biological activity, including potential biocidal effects. However, at present, these remain as open avenues for investigation rather than established research directions.

Q & A

Q. What are the recommended synthetic routes for 1,1,3-tribromo-2-propanol?

While direct synthesis routes for 1,1,3-tribromo-2-propanol are not explicitly documented in the provided evidence, analogous bromination strategies can be inferred. For example, the synthesis of tris(tribromoneopenthyl) phosphate involves brominating neopentyl alcohol derivatives, achieving ~83% yield using controlled stoichiometry and reaction conditions . For 1,1,3-tribromo-2-propanol, a plausible approach would involve stepwise bromination of 2-propanol using PBr₃ or HBr in the presence of a catalyst, with careful temperature control to avoid over-bromination. Optimization of reaction time and purification via fractional distillation or recrystallization is critical to isolate the target compound.

Q. What physicochemical properties are critical for handling 1,1,3-tribromo-2-propanol?

Based on structurally similar compounds (e.g., 1,1,3-tribromoacetone ):

- Boiling Point : 114–116°C (analogous to brominated ketones) .

- Density : ~2.5 g/cm³ (estimated from brominated analogs) .

- Refractive Index : ~1.595 (similar to brominated alcohols) .

- Safety : Highly corrosive; use PPE and fume hoods. First-aid measures for exposure include immediate rinsing and medical consultation .

Q. How can 1,1,3-tribromo-2-propanol be analyzed in complex mixtures?

HPLC and NIR spectroscopy are effective for quantifying brominated alcohols. For example:

- HPLC : Use a C18 column with a mobile phase of 70% 2-propanol/30% water (v/v) at 1.0 mL/min, detecting at 254 nm (UV-Vis). Calibrate with pure standards .

- NIR : Monitor C-Br stretching vibrations (~600 cm⁻¹) for real-time analysis, which avoids delays inherent in HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported boiling points for brominated compounds?

Discrepancies in boiling points (e.g., 346.4 K vs. 348 K for 2-bromo-2-methylpropane ) arise from differences in measurement techniques (e.g., dynamic vs. static methods) and sample purity. To validate

- Reproduce experiments using high-purity samples (>99%) and standardized equipment (e.g., ebulliometers).

- Cross-reference with vapor pressure curves and thermodynamic databases (e.g., NIST Chemistry WebBook ).

- Statistical analysis : Calculate confidence intervals for repeated measurements to identify outliers.

Q. What methodologies are suitable for studying the reaction thermodynamics of brominated alcohols?

For enthalpy changes (ΔH) and binding affinities:

- Gas-phase ion-molecule reactions : Use mass spectrometry to measure fluoride ion affinity, as demonstrated for hexafluoro-2-propanol (ΔrH° = 197 ± 8.4 kJ/mol) .

- Computational chemistry : Employ DFT or ab initio methods (e.g., Gaussian) to model bromination energetics and compare with experimental data .

Q. How can side reactions during bromination be minimized?

Key strategies include:

Q. What experimental designs are recommended for real-time monitoring of bromination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.